molecular formula C12H25O3Si2- B14325249 3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate CAS No. 103693-94-3

3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate

Cat. No.: B14325249
CAS No.: 103693-94-3
M. Wt: 273.49 g/mol
InChI Key: KMKNAMYITXLYOQ-UHFFFAOYSA-M
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Description

3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate is a specialized organic compound that features both trimethylsilyl groups and a carbonate ester. Compounds with trimethylsilyl groups are often used in organic synthesis due to their stability and ability to protect reactive sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the stringent conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of carbonyl-containing products.

    Reduction: Reduction reactions may convert the carbonate ester into alcohols.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate is used as a building block in organic synthesis. Its stability and reactivity make it valuable for creating complex molecules.

Biology and Medicine

Industry

In the industrial sector, such compounds may be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action for 3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate involves its ability to undergo various chemical reactions due to the presence of reactive silyl and carbonate groups. These reactions can lead to the formation of new bonds and structures, making it a versatile compound in synthesis.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Used for introducing trimethylsilyl groups.

    Trimethylsilyl ethyl carbonate: Similar structure but with an ethyl group instead of a butenyl group.

Uniqueness

The unique combination of trimethylsilyl groups and a carbonate ester in 3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate provides it with distinct reactivity and stability, making it a valuable compound in various applications.

Properties

CAS No.

103693-94-3

Molecular Formula

C12H25O3Si2-

Molecular Weight

273.49 g/mol

IUPAC Name

[3-trimethylsilyl-2-(trimethylsilylmethyl)but-2-enyl] carbonate

InChI

InChI=1S/C12H26O3Si2/c1-10(17(5,6)7)11(8-15-12(13)14)9-16(2,3)4/h8-9H2,1-7H3,(H,13,14)/p-1

InChI Key

KMKNAMYITXLYOQ-UHFFFAOYSA-M

Canonical SMILES

CC(=C(COC(=O)[O-])C[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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